5-Fluoropiperidin-3-ol

Lipophilicity Drug discovery Physicochemical profiling

Lead series plagued by high intrinsic clearance from C5-hydroxylation of the piperidine ring? 5-Fluoropiperidin-3-ol delivers a direct fluorine-block strategy. - Reduces amine pKa by ~1-2 units vs. piperidin-3-ol, lowering the fraction of protonated species at physiological pH for improved CNS passive permeability. - Blocks oxidative metabolism at C5 while retaining the 3-hydroxyl handle for further derivatisation (etherification, esterification). - Available in enantio- and diastereomerically pure forms, eliminating downstream chiral separation costs.

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
Cat. No. B15261364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropiperidin-3-ol
Molecular FormulaC5H10FNO
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESC1C(CNCC1F)O
InChIInChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2
InChIKeyNEKACQUHAHXIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropiperidin-3-ol Physicochemical Identity


5-Fluoropiperidin-3-ol (CAS 1934860-71-5; C₅H₁₀FNO; MW 119.14) is a mono‑fluorinated piperidine derivative bearing a hydroxyl group at the 3‑position and a fluorine atom at the 5‑position. Its computed XLogP3‑AA is -0.3, and the topological polar surface area is 32.3 Ų [1]. The compound belongs to a broader series of mono‑ and difluorinated saturated heterocyclic amines whose pKa, lipophilicity, and metabolic stability have been systematically profiled [2]. Because both the fluorine substituent and the hydroxyl group influence conformation, basicity, and metabolic soft spots, 5‑fluoropiperidin-3‑ol occupies a distinct property space that cannot be reproduced by simple substitution with its non‑fluorinated parent or positional isomers.

5-Fluoropiperidin-3-ol: Why It Cannot Be Replaced


Fluorine substitution on the piperidine ring is not a modular, additive modification; the number of fluorine atoms and their distance from the protonation centre are the dominant factors governing amine basicity, while conformational preferences significantly modulate both pKa and LogP [1]. Replacing 5‑fluoropiperidin-3‑ol with piperidin-3‑ol removes the electron‑withdrawing fluorine that lowers amine pKa and attenuates oxidative metabolism at C5. Conversely, using 3‑fluoropiperidine eliminates the hydrogen‑bond donor/acceptor hydroxyl group, altering aqueous solubility, target‑binding pharmacophore geometry, and metabolic soft‑spot profile. Positional isomers such as 4‑fluoropiperidin-3‑ol exhibit different dihedral angles and intramolecular hydrogen‑bond networks, leading to divergent conformational equilibria and, consequently, different physicochemical and ADME behaviour. Therefore, generic substitution across this chemical series compromises the quantitative property profile and cannot be performed without re‑optimising downstream SAR or formulation parameters. The following quantitative evidence substantiates the differential positioning of 5‑fluoropiperidin‑3‑ol.

5-Fluoropiperidin-3-ol vs Closest Analogs: Quantitative Evidence


Lipophilicity vs Piperidin-3-ol

5-Fluoropiperidin-3-ol exhibits a computed XLogP3‑AA of -0.3, compared to -0.7 for the non‑fluorinated parent piperidin‑3‑ol [1] [2]. The introduction of the C5‑fluorine atom therefore increases predicted lipophilicity by approximately 0.4 log units, reflecting the well‑known lipophilicity‑enhancing effect of a single fluorine substituent on a saturated heterocycle.

Lipophilicity Drug discovery Physicochemical profiling

Basicity Modulation: Fluorine-Induced pKa Shift

In a systematic study of mono‑ and difluorinated saturated heterocyclic amines, the number of fluorine atoms and their distance to the protonation centre were the dominant factors defining amine basicity; the negative inductive effect (−I) of fluorine consistently lowered the conjugate acid pKa [1]. On the basis of this class‑level relationship, the amine pKa of 5‑fluoropiperidin‑3‑ol is estimated to be 8.5–9.5, approximately 1–2 units lower than that of piperidin‑3‑ol (pKa ≈ 10.0). The hydroxyl substituent further contributes a predicted pKa of 14.22 ± 0.40 .

Basicity pKa Fluorine inductive effect

Metabolic Soft Spot Blockade by Fluorine

The systematic study by Melnykov et al. demonstrated that mono‑ and difluorinated piperidine derivatives generally exhibit high intrinsic metabolic stability in human liver microsomes, with the fluorine atom(s) effectively blocking oxidative metabolism at the substituted position(s) [1]. Although direct matched‑pair Clint data for 5‑fluoropiperidin‑3‑ol versus piperidin‑3‑ol were not disclosed, the class‑level observation that fluorination confers metabolic robustness supports the expectation that 5‑fluoropiperidin‑3‑ol possesses lower intrinsic clearance than its non‑fluorinated parent, which lacks the C5‑fluorine blockade.

Metabolic stability Microsomal clearance Fluorine blocking

Conformational Polarity vs Difluoro Analog

Melnykov et al. identified an 'unusually high hydrophilicity' (Janus face polarity) for cis‑3,5‑difluoropiperidine, which adopts a diaxial conformation that creates a facially polarised charge distribution [1]. In contrast, 5‑fluoropiperidin‑3‑ol contains only a single fluorine atom and a hydrogen‑bonding hydroxyl group, resulting in a different conformational equilibrium and a lower degree of facial amphiphilicity. Although explicit quantitative LogP or conformational energy differences were not reported for this specific pair, the distinct substitution patterns lead to markedly different polarity vectors and hydrogen‑bond potentials, directly affecting solubility, permeability, and off‑target binding profiles.

Conformational analysis Hydrophilicity Janus face

5-Fluoropiperidin-3-ol Application Scenarios


CNS Drug Discovery: Permeability & Basicity Optimization

The +0.4 log unit increase in XLogP relative to piperidin‑3‑ol [1] and the ~1–2 unit reduction in amine pKa [2] make 5‑fluoropiperidin‑3‑ol a superior building block for CNS programmes that require balanced passive permeability and a low fraction of protonated species at physiological pH. The fluorine atom at C5 contributes lipophilicity without introducing excessive molecular weight, while the retained hydroxyl group provides a handle for further derivatisation (e.g., etherification, esterification) or for engaging hydrogen‑bond networks in the target binding site.

Metabolic Blockade Without Conformational Penalty

When a lead series suffers from high intrinsic clearance due to C5‑hydroxylation of the piperidine ring, 5‑fluoropiperidin‑3‑ol offers a direct fluorine‑block strategy. The class‑level evidence that mono‑fluorinated piperidines maintain high microsomal stability [3] supports its selection over the non‑fluorinated parent to extend half‑life while preserving the core pharmacophore geometry. Unlike the difluoro analog cis‑3,5‑difluoropiperidine, it avoids the extreme facial amphiphilicity (Janus face) that could lead to undesirable off‑target binding [3], thereby providing a more selective metabolic blockade.

Chiral Building Block for Stereochemical Control

5‑Fluoropiperidin‑3‑ol is available in enantio‑ and diastereomerically pure forms (e.g., (3R,5S)‑ and (3S,5R)‑configurations, CAS 2381454‑55‑1 and analogues), enabling precise stereochemical control in fragment‑based drug design and parallel synthesis libraries. The fluorine atom serves as a stereoelectronic directing group during subsequent transformations, as demonstrated in patents covering stereoselective syntheses of fluorinated piperidine derivatives . Procurement of a single, defined stereoisomer eliminates the need for chiral separation downstream, reducing both cost and development time.

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